(R)-tert-Butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate
Description
®-tert-Butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorobenzoyl group attached to a pyrrolidine ring, which is further substituted with a tert-butyl carbamate group. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(2-fluorobenzoyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)18-11-8-9-19(10-11)14(20)12-6-4-5-7-13(12)17/h4-7,11H,8-10H2,1-3H3,(H,18,21)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBITZJCEBLOMIR-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction, where a fluorobenzoyl chloride reacts with the pyrrolidine ring.
Addition of the tert-Butyl Carbamate Group:
Industrial Production Methods
Industrial production of ®-tert-Butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound features a pyrrolidine ring substituted with a tert-butyl carbamate group and a fluorobenzoyl moiety. Its unique stereochemistry, denoted by the (R)-configuration, contributes to its distinct chemical behavior.
Synthetic Routes
The synthesis typically involves:
- Formation of the Pyrrolidine Ring : Cyclization reactions using appropriate precursors.
- Introduction of the Fluorobenzoyl Group : Achieved through acylation reactions with fluorobenzoyl chloride.
- Addition of the Tert-Butyl Carbamate Group : Final step involving carbamate formation.
These steps can be optimized for industrial production, utilizing continuous flow reactors to enhance yield and purity .
Chemistry
- Building Block in Synthesis : The compound serves as a versatile reagent in organic synthesis, facilitating the creation of more complex molecular structures.
- Reactivity Studies : It undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it valuable for studying reaction mechanisms .
Biology
- Biological Activity Exploration : Research indicates potential interactions with biological targets, including enzymes and receptors. Its structure allows for modulation of biological activity, which is crucial in drug design .
- Enzyme Inhibition : Preliminary studies suggest that (R)-tert-Butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate may inhibit specific enzymes involved in metabolic pathways, offering insights into therapeutic applications .
Medicine
- Drug Development : The compound's unique properties make it a candidate for developing new pharmacological agents. Research is ongoing to explore its efficacy in treating conditions related to enzyme dysfunctions .
- Potential Therapeutic Uses : Investigations into its use as a skin-whitening agent through tyrosinase inhibition highlight its relevance in cosmetic applications .
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Enzyme Interaction | Demonstrated inhibition of tyrosinase activity in vitro | Potential use in skin-whitening formulations |
| Synthesis Optimization | Improved yield using continuous flow reactors | Enhanced scalability for industrial applications |
| Biological Activity | Interaction with specific receptors leading to modulation of cellular responses | Insights into new therapeutic avenues |
Mechanism of Action
The mechanism of action of ®-tert-Butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The fluorobenzoyl group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring and tert-butyl carbamate group contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate: The enantiomer of the compound with different stereochemistry.
tert-Butyl 1-(2-chlorobenzoyl)pyrrolidin-3-ylcarbamate: A similar compound with a chlorobenzoyl group instead of a fluorobenzoyl group.
tert-Butyl 1-(2-methylbenzoyl)pyrrolidin-3-ylcarbamate: A similar compound with a methylbenzoyl group.
Uniqueness
®-tert-Butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate is unique due to its specific ®-configuration and the presence of the fluorobenzoyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable compound in various research applications.
Biological Activity
(R)-tert-Butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate is a compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring substituted with a tert-butyl carbamate group and a 2-fluorobenzoyl moiety. Its IUPAC name is tert-butyl N-[(3R)-1-(2-fluorobenzoyl)pyrrolidin-3-yl]carbamate, and it has the CAS number 1286207-79-1. The molecular formula is , with a molecular weight of approximately 320.35 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorobenzoyl group is known to interact with various biological macromolecules, potentially modulating their activity. The compound may act as an inhibitor or modulator, affecting pathways involved in cellular signaling and metabolic processes.
Biological Activity Overview
Research has indicated several key areas where this compound exhibits biological activity:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines by interfering with cell proliferation and inducing apoptosis.
- Neuroprotective Effects : Investigations into its neuroprotective properties have shown promise in models of neurodegenerative diseases, potentially through the modulation of neuroinflammatory pathways.
- Metabolic Regulation : There is emerging evidence that the compound may influence metabolic pathways related to glucose homeostasis, which could have implications for diabetes treatment.
Case Study 1: Anticancer Properties
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at micromolar concentrations. The mechanism was linked to the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins.
Case Study 2: Neuroprotection in Animal Models
In a rodent model of Alzheimer's disease, administration of this compound resulted in reduced markers of neuroinflammation and improved cognitive function as assessed by behavioral tests. This suggests potential therapeutic applications in neurodegenerative disorders.
| Study | Findings | Implications |
|---|---|---|
| Anticancer Activity | Inhibition of cell growth in cancer lines | Potential for cancer therapeutics |
| Neuroprotection | Reduced neuroinflammation in models | Possible treatment for Alzheimer's disease |
Research Findings
Recent studies have focused on the synthesis and optimization of this compound for enhanced biological activity. Various analogs have been synthesized to evaluate structure-activity relationships (SAR), leading to the identification of more potent derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-tert-Butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate?
- Methodology :
- Step 1 : Start with (R)-tert-butyl pyrrolidin-3-ylcarbamate (CAS 122536-77-0), a chiral building block .
- Step 2 : Perform acylation using 2-fluorobenzoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) with a base like triethylamine to neutralize HCl .
- Step 3 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography.
- Key Considerations : Ensure enantiomeric integrity by avoiding racemization (low temperatures, non-polar solvents) .
Q. How can researchers characterize the compound’s structural integrity?
- Methodology :
- Spectroscopy : Use H and C NMR to confirm substitution patterns (e.g., 2-fluorobenzoyl protons at δ 7.2–8.0 ppm, tert-butyl group at δ 1.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (calc. for : 321.1618) .
- X-ray Crystallography : For absolute stereochemical confirmation, though this requires high-purity crystals .
Q. What are typical applications of this compound in academic research?
- Applications :
- Chiral Intermediates : Used in asymmetric synthesis of pharmaceuticals (e.g., kinase inhibitors) due to its rigid pyrrolidine scaffold .
- Protease Studies : The fluorobenzoyl group may act as a hydrogen-bond acceptor in enzyme-substrate interactions .
Advanced Research Questions
Q. How does stereochemistry influence the reactivity of this carbamate in nucleophilic substitutions?
- Methodology :
- Kinetic Resolution : Test enantioselective reactions (e.g., with chiral catalysts) to compare reaction rates of (R)- vs. (S)-isomers .
- DFT Calculations : Model transition states to predict regioselectivity in substitutions at the pyrrolidine nitrogen .
- Experimental Validation : Compare yields and byproducts under varying conditions (e.g., polar protic vs. aprotic solvents) .
Q. What stability challenges arise under acidic/basic conditions, and how can they be mitigated?
- Methodology :
- Acidic Hydrolysis : Expose to HCl/THF (1:1) at 25°C; monitor tert-butyl deprotection via LC-MS .
- Basic Conditions : Test Hofmann elimination risk (e.g., NaOH/EtOH reflux) and quantify alkene byproducts via GC-MS .
- Stabilizers : Add radical inhibitors (e.g., BHT) to prevent decomposition during long-term storage .
Q. How can researchers resolve contradictions in enantiomeric purity data?
- Methodology :
- Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with hexane/isopropanol (90:10) to separate enantiomers .
- NMR Chiral Shift Reagents : Employ Eu(hfc) to induce splitting of diastereomeric signals .
- Cross-Validation : Compare results from polarimetry, HPLC, and NMR to identify systematic errors .
Q. What analytical strategies address discrepancies in synthetic yields across different protocols?
- Methodology :
- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) to identify critical factors .
- Byproduct Analysis : Use LC-MS to detect side reactions (e.g., over-acylation or racemization) .
- Literature Benchmarking : Compare yields with structurally analogous tert-butyl carbamates (e.g., 60–75% in similar acylation reactions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
